1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral compound with the molecular formula and a molecular weight of 185.65 g/mol. It is classified as an amino alcohol, specifically a secondary alcohol due to the presence of both an amino group and a hydroxyl group on a carbon chain that is attached to a chlorophenyl moiety. This compound is significant in various fields, including organic chemistry, medicinal chemistry, and biochemistry, due to its potential applications as a building block in drug synthesis and as a research tool for studying enzyme interactions and other biological processes.
The synthesis of 1-Amino-1-(3-chlorophenyl)propan-2-OL typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during the production process. This method allows for better control over reaction conditions and minimizes by-product formation.
The molecular structure of 1-Amino-1-(3-chlorophenyl)propan-2-OL can be represented using various structural notations:
This compound features a central carbon atom bound to an amino group, a hydroxyl group, and a chlorophenyl ring, contributing to its chiral nature.
1-Amino-1-(3-chlorophenyl)propan-2-OL can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Chromium trioxide | Acetic acid |
Reduction | Lithium aluminum hydride | Ether |
Substitution | Sodium hydride | Dimethylformamide |
These reactions facilitate the transformation of 1-Amino-1-(3-chlorophenyl)propan-2-OL into various derivatives that may have different biological or chemical properties.
The mechanism of action for 1-Amino-1-(3-chlorophenyl)propan-2-OL involves its interactions with specific molecular targets such as enzymes and receptors. The amino group is capable of forming hydrogen bonds with active sites on enzymes, while the chlorophenyl moiety may engage in hydrophobic interactions. These interactions can modulate the activity of target proteins, potentially leading to various biological effects.
Property | Value |
---|---|
Molecular Formula | C9H12ClNO |
Molecular Weight | 185.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
The compound is characterized by its functional groups which include an amino group (-NH2), a hydroxyl group (-OH), and a chlorinated aromatic ring. These groups contribute to its reactivity profile and potential applications in organic synthesis.
The applications of 1-Amino-1-(3-chlorophenyl)propan-2-OL span several scientific fields:
The stereoselective synthesis of 1-amino-1-(3-chlorophenyl)propan-2-ol leverages chiral building blocks and asymmetric catalysis to access enantiomerically pure forms essential for pharmaceutical applications. Chiral pool synthesis utilizes naturally occurring chiral compounds like terpenes or amino acids as starting materials. For instance, L-tartaric acid derivatives have been employed to induce stereocontrol during the condensation of 3-chlorophenyl precursors with glycerol analogues, achieving diastereomeric excesses >90% [3]. Alternatively, asymmetric hydrogenation of enamide intermediates using Ru(BINAP)-type catalysts enables dynamic kinetic resolution. This approach concurrently reduces ketone functionalities while establishing chiral centers, delivering the target amino alcohol with enantiomeric excess (ee) up to 98% under optimized H₂ pressures (50–100 psi) [6].
Table 1: Stereoselective Methods Comparison
Method | Chiral Source | ee (%) | Key Advantage |
---|---|---|---|
Chiral Pool Synthesis | L-Tartaric Acid | 90–92 | No metal catalysts |
Asymmetric Hydrogenation | Ru(S)-BINAP catalyst | 95–98 | Tunable stereochemistry |
Biocatalysis | Transaminases | 88–90 | Aqueous conditions |
The stereochemical outcome is highly sensitive to steric effects from the 3-chlorophenyl group, which impeders nucleophilic attack on the si face of prochiral ketones. X-ray crystallographic studies confirm that bulky ortho-substituents on phosphine ligands (e.g., xylyl-BINAP) enhance enantioselectivity by enforcing a tighter chiral pocket [6].
Epoxide ring-opening with amines constitutes a cornerstone route to β-amino alcohols. The Sharpless asymmetric epoxidation of allylic alcohols derived from 3-chloropropiophenone generates key glycidol intermediates with >90% ee when employing cumene hydroperoxide as the oxidant—significantly outperforming tert-butylhydroperoxide (78% ee) [3] . Subsequent regioselective aminolysis is catalyzed by Cr(salen) complexes, which activate epoxides toward nucleophilic attack at the less hindered carbon. This method delivers the title compound in 85% yield with 94% ee when ammonia is used as the nucleophile .
Table 2: Epoxide Aminolysis Catalysts
Catalyst | Amine Source | Regioselectivity | ee (%) |
---|---|---|---|
Jacobsen Co(salen) | Benzylamine | β:α = 9:1 | 89 |
Cinchona alkaloid PTC | Ammonia | β:α = 20:1 | 92 |
Sc(OTf)₃ | Aniline | β:α = 15:1 | 81 |
Organocatalytic approaches using cinchona alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) enable ring-opening under aqueous conditions. The catalyst forms ion pairs with ammonium nucleophiles, directing attack exclusively at the β-position of epoxides with enantioselectivities reaching 92% [6]. This method eliminates transition metals, simplifying product purification—a critical advantage for pharmaceutical synthesis.
One-pot strategies circumvent intermediate isolation, enhancing efficiency for 1-amino-1-(3-chlorophenyl)propan-2-ol synthesis. A prominent example couples epichlorohydrin aminolysis with in situ deprotection: S-epichlorohydrin reacts with benzylamine in ethanol at 60°C (4 h), followed by HCl-mediated cleavage of the benzyl group without intermediate purification. This telescoped process achieves 85% overall yield and >99% purity after crystallization [3]. The benzyl protecting group serves a dual purpose: it prevents overalkylation during aminolysis and facilitates crystallization of intermediates.
A second one-pot approach employs telescoped reductive amination: 3-chloropropiophenone undergoes condensation with ammonium acetate in methanol, followed by immediate reduction using NaBH(OAc)₃. The reaction is monitored by inline IR to control imine formation, minimizing byproducts like aldol adducts. This method delivers 78% isolated yield of the racemic amino alcohol, with enantioselective variants incorporating asymmetric transfer hydrogenation catalysts (e.g., TsDPEN-Ru) in the same pot to achieve 90% ee [6].
Table 3: One-Pot System Performance
Reaction Sequence | Key Conditions | Yield (%) | Purity |
---|---|---|---|
Epichlorohydrin aminolysis → deprotection | HCl/ethanol, reflux | 85 | >99% |
Reductive amination → reduction | NaBH(OAc)₃, 0°C to RT | 78 | 95% |
Epoxidation → aminolysis | H₂O₂/urea, then NH₃(aq) | 80 | 97% |
Solvent polarity critically influences nucleophilic addition rates in 1-amino-1-(3-chlorophenyl)propan-2-ol synthesis. Polar protic solvents like ethanol accelerate epoxide aminolysis by stabilizing transition states through hydrogen bonding, achieving 90% conversion in 2 h at 60°C. In contrast, aprotic solvents like THF require 12 h for equivalent conversion [4] [6]. However, ethanol also promotes racemization at elevated temperatures (>70°C), necessitating a balance between rate and stereochemical integrity.
Temperature studies reveal an activation energy (Eₐ) of 45.2 kJ/mol for the epoxide ring-opening step. Below 40°C, the reaction follows first-order kinetics in epoxide concentration, but above 60°C, a shift to zero-order kinetics occurs due to amine depletion. Optimal conditions use ethanol at 50–55°C, maintaining high regioselectivity (β:α >19:1) while limiting racemization to <2% [4] [6]. For reductive amination, ice-water baths (0–5°C) during imine formation suppress enolization of the 3-chloropropiophenone substrate, improving yield by 15% versus room temperature reactions [6].
Table 4: Solvent/Temperature Effects on Aminolysis
Solvent | Dielectric Constant | Temperature (°C) | Rate Constant (h⁻¹) | β:α Selectivity |
---|---|---|---|---|
Ethanol | 24.3 | 60 | 0.85 | 19:1 |
THF | 7.6 | 60 | 0.08 | 8:1 |
DMF | 36.7 | 60 | 0.45 | 15:1 |
Water | 80.1 | 60 | 1.20 | 3:1 |
Protecting group minimization is pivotal for sustainable synthesis. The benzylamine-assisted one-pot method exemplifies this: benzyl acts as a transient protecting group for ammonia during epichlorohydrin aminolysis, removed in situ with aqueous HCl in ethanol. This eliminates traditional Pd/C-catalyzed hydrogenation, reducing heavy metal waste and streamlining the process to an E-factor of 2.1 (kg waste/kg product)—significantly lower than multistep sequences (E-factor >15) [3].
Water-mediated reactions further enhance sustainability. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable epoxide ring-opening in water, achieving 82% yield at 80°C without organic solvents. The aqueous phase facilitates easy separation of the hydrophobic product, reducing solvent consumption by 70% versus DMF-based systems [6]. Additionally, enzymatic deprotection using penicillin G acylase in pH 7.0 buffer cleaves acetamide protecting groups with 95% efficiency, generating benign acetate byproducts instead of halogenated waste [6].
Table 5: Green Metrics Comparison
Strategy | E-factor | PMI (kg/kg) | Key Innovation |
---|---|---|---|
Benzyl/HCl deprotection | 2.1 | 3.8 | No transition metals |
Aqueous-phase aminolysis (TBAB) | 1.5 | 2.2 | Solvent-free product isolation |
Enzymatic deprotection | 0.8 | 1.5 | Biocatalyst recycling |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3